Methyl methylphosphinite

Description

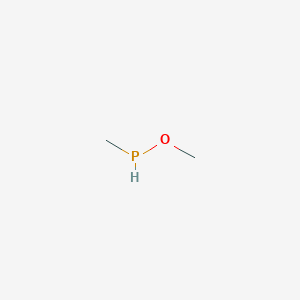

Structure

2D Structure

3D Structure

Properties

CAS No. |

20502-94-7 |

|---|---|

Molecular Formula |

C2H7OP |

Molecular Weight |

78.05 g/mol |

IUPAC Name |

methoxy(methyl)phosphane |

InChI |

InChI=1S/C2H7OP/c1-3-4-2/h4H,1-2H3 |

InChI Key |

YAWLOYUUBJPJFH-UHFFFAOYSA-N |

Canonical SMILES |

COPC |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Profiles of Methyl Methylphosphinite

Fundamental Chemical Transformations

Methyl methylphosphinite is a trivalent phosphorus compound that exhibits a versatile reactivity profile, participating in a range of chemical transformations. Its chemistry is characterized by the nucleophilic nature of the phosphorus atom and its ability to undergo oxidation.

Reducing Agent Capabilities

While phosphines and other P(III) compounds are known for their reducing capabilities, often involving deoxygenation or other atom-transfer reactions, specific documented examples detailing this compound itself as a primary reducing agent are specialized. However, the reactivity of related phosphonites suggests its potential in this capacity. For instance, diethyl methylphosphonite can be used as a mild reducing reagent in certain cyclization reactions, such as the oxalimide cyclization of oxalylazetidinonyl thiocarbonates and thioesters. sigmaaldrich.com

Facilitation of Intramolecular Cyclizations

Phosphorus(III) compounds, acting as nucleophilic catalysts, can facilitate various intramolecular cyclizations. nih.gov These reactions typically begin with the nucleophilic addition of the phosphine (B1218219) or phosphinite to an electron-deficient starting material, creating a reactive zwitterionic intermediate. acs.org This intermediate then participates in the ring-forming step. While not specifically detailing this compound, research has shown that phosphine-catalyzed intramolecular cyclizations of certain substrates, like α-nitroethylallenic esters, can produce five-membered cyclic products in high yields. nih.gov Another strategy involves the reduction of a functional group by a P(III) reagent to initiate cyclization. For example, the reduction of nitroarenes by phosphines can lead to tandem coupling and cyclization to form various azaheterocycles. acs.org Although direct evidence for this compound in such reductive cyclizations is not broadly reported, the established reactivity of P(III) compounds provides a basis for its potential application in similar transformations.

Nucleophilic Character in Bond Formation

The lone pair of electrons on the phosphorus atom in this compound imparts significant nucleophilic character, making it a key participant in various bond-forming reactions. This nucleophilicity is central to its role in classic organophosphorus chemistry and modern catalytic methods.

Participation in Michaelis-Arbuzov and Related Reactions

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry and a primary method for forming phosphorus-carbon bonds. acs.org In this reaction, a trivalent phosphorus ester acts as a nucleophile, attacking an alkyl halide. wikipedia.orgnih.gov When a phosphinite like this compound is used, the reaction yields a phosphine oxide. wikipedia.org

The mechanism proceeds in two SN2 steps. First, the nucleophilic phosphorus atom of this compound attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a phosphonium (B103445) salt intermediate. In the second step, the displaced halide anion attacks one of the methyl groups on the phosphinite oxygen, displacing the phosphorus-oxygen bond to form the final pentavalent phosphine oxide and a new alkyl halide. wikipedia.orgnih.govstackexchange.com

This transformation converts the trivalent phosphinite into a pentavalent phosphine oxide. wikipedia.org

Table 1: Michaelis-Arbuzov Reaction with this compound

| Reactant 1 (Phosphinite) | Reactant 2 (Alkyl Halide) | Product 1 (Phosphine Oxide) | Product 2 (Alkyl Halide) |

|---|---|---|---|

| This compound | Alkyl Halide (R-X) | Methyl(R)methylphosphine oxide | Methyl Halide (CH₃-X) |

Role in Cross-Coupling Methodologies

This compound and related P(III) compounds can serve as nucleophiles in transition-metal-catalyzed cross-coupling reactions to form P-C bonds. These reactions, sometimes referred to as Tavs reactions, often parallel the Michaelis-Arbuzov pathway but involve a catalytic cycle with a transition metal like nickel or palladium. rsc.org In these processes, the phosphinite couples with aryl or vinyl halides. Catalysts such as nickel(II) chloride or palladium(II) acetate (B1210297) are commonly employed, and the reactions are typically conducted at high temperatures. rsc.org

Furthermore, phosphinites can act as ligands in various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. sigmaaldrich.com In these roles, the phosphinite ligand coordinates to the metal center, influencing its electronic properties and steric environment, which in turn affects the catalytic cycle's efficiency. The catalytic cycle for these cross-coupling reactions generally involves oxidative addition, transmetalation, and reductive elimination steps. nih.gov

Oxidative Addition Processes in Catalytic Cycles

Oxidative addition is a fundamental step in many catalytic cycles where this compound might be involved, either as a ligand or a substrate. sigmaaldrich.com This process involves the insertion of a metal center into a covalent bond (e.g., a C-X bond of an alkyl or aryl halide), which increases the metal's oxidation state and coordination number, typically by two. For the reaction to occur, the metal complex must have a vacant coordination site and a stable higher oxidation state.

Oxidative addition can proceed through several mechanisms:

Concerted Pathway: Often seen with nonpolar substrates like H₂, this pathway involves a three-centered transition state. sigmaaldrich.com

SN2-type Mechanism: Common for polar substrates like methyl halides, this mechanism involves nucleophilic attack by the metal center on the substrate. sigmaaldrich.com This pathway is often implicated in the oxidative addition step of cross-coupling reactions.

Radical Pathways: Some oxidative additions can occur via one-electron transfer processes, leading to radical intermediates.

In the context of cross-coupling reactions, the catalytic cycle is initiated by the oxidative addition of an organic halide to a low-valent metal center (e.g., Pd(0) or Ni(0)). nih.gov The resulting organometallic intermediate then undergoes subsequent steps like transmetalation and reductive elimination to form the final product and regenerate the catalyst. nih.gov The presence of phosphinite ligands can modulate the reactivity of the metal center, thereby influencing the rate and selectivity of the oxidative addition step.

Table 2: Changes in Metal Center During Oxidative Addition

| Property | Change During Oxidative Addition | Example (Generic) |

|---|---|---|

| Oxidation State | Increases by 2 | Pd(0) → Pd(II) |

| Electron Count | Increases by 2 | 16e⁻ → 18e⁻ |

| Coordination Number | Increases by 2 | 2 or 3 → 4 or 5 |

Compound Index

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| Alkyl Halide |

| Diethyl methylphosphonite |

| Iodomethane |

| Methyl Halide |

| This compound |

| Methyl(R)methylphosphine oxide |

| Nickel(II) acetate |

| Nickel(II) chloride |

| Palladium(II) acetate |

| Thionyl chloride |

| Trimethyl phosphite (B83602) |

Hydrolysis Reactions and Stability Considerations

The hydrolysis of phosphinites, including this compound, involves the cleavage of the P-O-C linkage and is a critical aspect of its chemistry, influencing its stability and handling. The reaction can be catalyzed by both acids and bases, and the mechanistic pathway is highly dependent on the reaction conditions.

The stability of this compound towards hydrolysis is influenced by a combination of electronic and steric factors, as well as the pH of the medium.

Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the phosphorus atom or the alkoxy moiety can significantly impact the rate of hydrolysis. Electron-withdrawing groups generally increase the susceptibility of the phosphorus atom to nucleophilic attack, thereby accelerating hydrolysis. Conversely, electron-donating groups can decrease the rate of hydrolysis.

Steric Effects: Steric hindrance around the phosphorus center plays a significant role in hydrolytic stability. mdpi.com Bulky substituents can impede the approach of a nucleophile (water or hydroxide (B78521) ion) to the phosphorus atom, thus slowing down the rate of hydrolysis. mdpi.com For instance, sterically demanding substituents in the ortho-position of aryl phosphites have been shown to significantly increase their stability against hydrolysis. mdpi.com In the case of phosphinates, increasing steric hindrance has been observed to decrease the reaction rate of hydrolysis. nih.gov

pH of the Medium: The rate of hydrolysis is highly dependent on the pH. Both acidic and basic conditions can catalyze the hydrolysis of phosphinites. nih.gov Under acidic conditions, the phosphinite is protonated, making the phosphorus atom more electrophilic and susceptible to attack by water. nih.govchemistrysteps.com In basic media, the nucleophile is the more reactive hydroxide ion, which directly attacks the phosphorus atom. nih.govchemistrysteps.com Studies on the hydrolysis of methyl methyl-arylphosphinates have shown that the rate of hydrolysis is optimal at a specific acid concentration, with the reaction becoming slower at higher concentrations. nih.gov

Temperature: As with most chemical reactions, temperature has a direct effect on the rate of hydrolysis. Higher temperatures generally lead to an increased rate of hydrolysis. nih.gov

Table 1: Factors Affecting Hydrolytic Stability of this compound

| Factor | Effect on Hydrolysis Rate | Rationale |

| Electronic Effects | Electron-withdrawing groups increase the rate. | Increases the electrophilicity of the phosphorus atom. |

| Electron-donating groups decrease the rate. | Decreases the electrophilicity of the phosphorus atom. | |

| Steric Effects | Increased steric hindrance decreases the rate. | Hinders the nucleophilic attack at the phosphorus center. mdpi.com |

| pH | Both acidic and basic conditions catalyze hydrolysis. | Acid protonates the phosphinite; base provides a stronger nucleophile (OH⁻). nih.govchemistrysteps.com |

| Temperature | Increased temperature increases the rate. | Provides the necessary activation energy for the reaction. nih.gov |

The hydrolysis of phosphinites can proceed through different mechanistic pathways, primarily depending on whether the reaction is acid- or base-catalyzed.

Under acid-catalyzed conditions , the hydrolysis of methyl phosphinates can proceed via two main pathways:

AAc2 Mechanism: This is a bimolecular acid-catalyzed acyl-cleavage mechanism. The reaction involves the protonation of the phosphinite oxygen, followed by a nucleophilic attack of a water molecule on the phosphorus atom. This leads to the cleavage of the P-O bond. nih.gov

AAl2 Mechanism: This is a bimolecular acid-catalyzed alkyl-cleavage mechanism. In this pathway, which is less common for methyl esters, a water molecule is involved in the rate-determining step, and the cleavage occurs at the C-O bond. nih.govresearchgate.net

Studies on the acid-catalyzed hydrolysis of methyl dialkylphosphinates have indicated that the reaction proceeds through an A2 mechanism, which is supported by various kinetic parameters. researchgate.net

Under base-catalyzed conditions , the hydrolysis typically proceeds via a bimolecular nucleophilic substitution at the phosphorus atom (a BAc2-type mechanism). The hydroxide ion, being a strong nucleophile, directly attacks the electrophilic phosphorus atom, leading to the cleavage of the P-O bond. This process is generally irreversible because the resulting phosphinic acid is deprotonated by the base to form a resonance-stabilized phosphinate anion. chemistrysteps.com

Intermolecular Reactivity Studies

The nucleophilic phosphorus atom in this compound readily participates in reactions with various electrophiles, including polyhalogenomethanes. These reactions are of interest for the formation of new carbon-phosphorus bonds.

The reaction of phosphinites with polyhalogenomethanes, such as carbon tetrachloride, is a well-established method for the formation of phosphinates. These reactions can proceed through different mechanisms, including ionic and free-radical pathways, depending on the reactants and reaction conditions.

A computational study using Density Functional Theory (DFT) on the reaction between a phosphinite (diphenyl methyl phosphinite) and a polyhalogenated compound (diethyl trichloro-methyl phosphonate) provides significant insights into the regioselectivity and mechanism of such reactions. The study reveals that the phosphorus atom of the phosphinite acts as the nucleophilic center.

The reaction exhibits high regioselectivity , with the nucleophilic attack of the phosphorus atom occurring preferentially on one of the halogen atoms (chlorine in the studied case) of the polyhalogenomethane. This is in agreement with experimental observations where reactions of trialkylphosphites with carbon tetrachloride result in the reduction of the latter to chloroform. researchgate.net

The mechanism of the reaction between phosphinites and polyhalogenomethanes can be complex. While some reactions are believed to proceed through a radical mechanism, particularly when initiated by light, thermal reactions often follow a nucleophilic pathway. In the case of the reaction between triethylphosphite and diethyl trichloro-methyl phosphonate (B1237965), it was concluded that the reaction is a nucleophilic attack of the phosphite on a chlorine atom.

The initial step involves the attack of the nucleophilic phosphorus atom of the phosphinite on a halogen atom of the polyhalogenomethane. This results in the formation of a quasi-phosphonium salt intermediate. This intermediate then undergoes further transformation, typically an Arbusov-type rearrangement, to yield the final phosphinate product and a haloform.

Applications in Catalysis and Advanced Ligand Design

Methylphosphinite Derivatives as Ligands in Asymmetric Catalysis

The versatility of the methylphosphinite core allows for its incorporation into diverse ligand scaffolds, enabling the fine-tuning of catalyst performance in asymmetric transformations. These ligands have proven instrumental in achieving high levels of enantioselectivity in a range of reactions.

Development of P-Stereogenic Ligands

A significant area of research has focused on the creation of P-stereogenic ligands, where the phosphorus atom itself is a chiral center. nih.govtcichemicals.com The synthesis of such ligands is a challenging endeavor, but methods utilizing phosphine (B1218219)–boranes as intermediates have provided a more convenient route compared to traditional approaches involving phosphine oxides. tcichemicals.com This methodology has enabled the rational design of conformationally rigid and electron-rich P-chiral phosphine ligands that exhibit excellent enantioselectivity and high catalytic activity. nih.gov

The menthyl phosphinate approach represents another important strategy for accessing P-stereogenic compounds. rsc.org This method provides a general and inexpensive route to versatile menthyl H-phosphinate and disubstituted phosphinate esters of high diastereoisomeric purity, which can then be converted to P-stereogenic phosphine ligands. rsc.org The development of these synthetic routes has opened the door to a wider variety of P-chiral phosphines, moving beyond early examples like DIPAMP. nih.gov

Furthermore, the development of P-chirogenic phosphine ligands based on phosphine-borane chemistry has allowed for the synthesis of ligands with bulky alkyl groups, such as tert-butyl, and smaller groups like methyl on the phosphorus atom. tcichemicals.com This ability to modulate the steric environment around the phosphorus center is crucial for optimizing catalyst performance.

Hybrid Phosphine-Nitrogen (P,N) Ligand Architectures

Hybrid ligands that combine a phosphine donor with a nitrogen-based coordinating group have garnered considerable attention in asymmetric catalysis. nih.gov The distinct electronic properties of the phosphorus and nitrogen atoms allow for precise control over the metal center's reactivity and selectivity.

One notable class of hybrid ligands are phosphoramidites, which have proven to be highly versatile and readily accessible. nih.gov Their modular structure facilitates the creation of ligand libraries and allows for easy fine-tuning for specific catalytic reactions. nih.gov

Another successful strategy involves the coupling of a P-stereogenic phosphinous acid with a chiral benzoimidazole-amine to generate P-stereogenic benzoimidazole-phosphine ligands. nih.gov A particularly powerful approach has been the three-component condensation of a phosphinous acid borane (B79455), an amino acid, and an amino alcohol, which yields a library of phosphino-oxazoline ligands known as MaxPHOX. nih.gov These ligands have demonstrated exceptional performance in various asymmetric reactions.

Diphosphine Ligands with Tunable Bite Angles

The bite angle of a diphosphine ligand, defined as the P-M-P angle in a metal complex, is a critical parameter that influences both the selectivity and rate of catalytic reactions. rsc.orgcapes.gov.br The ability to tune this angle allows for the optimization of catalyst performance for specific transformations. nih.gov

The synthesis of diphosphine ligands with varied backbones, such as those incorporating xanthene or ferrocene (B1249389) units, provides a means to systematically alter the bite angle. rsc.org Research has shown that even subtle changes to the ligand structure can significantly impact the coordination mode and, consequently, the catalytic outcome. rsc.org For instance, in the methoxycarbonylation of 1-octene, the catalytic activity of a palladium system was found to be highly dependent on the P-Pd-P bite angle, with an optimal angle around 100° leading to the highest activity. nih.gov

The development of new synthetic methods, such as the radical diphosphination of strained small ring compounds, has expanded the toolbox for creating both symmetric and unsymmetric diphosphine ligands with diverse structural features, further enabling the exploration of bite angle effects. hokudai.ac.jp

Performance in Enantioselective Hydrogenation and Other Reactions

Ligands derived from methylphosphinite have demonstrated remarkable success in a variety of enantioselective reactions, most notably in asymmetric hydrogenation. nih.gov For example, iridium catalysts bearing chiral phosphine-phosphite ligands have been employed in the enantioselective hydrogenation of 2-methylquinoline, achieving up to 73% enantiomeric excess (ee). nih.gov The modular nature of these ligands allows for optimization of the catalyst structure to enhance enantioselectivity. nih.gov

Rhodium complexes with P-chiral phosphine ligands have also shown excellent enantioselectivity and high catalytic activity in the hydrogenation of various substrates. nih.gov For instance, the use of a rhodium catalyst with a P-chirogenic bisphosphine ligand in the hydrogenation of α,β-disubstituted unsaturated acids has been shown to dramatically increase both the reaction rate and enantioselectivity. researchgate.net

Beyond hydrogenation, these ligands have been successfully applied in other catalytic transformations. For example, palladium complexes of MOP-phosphonites have been used in the asymmetric hydrosilylation of styrene. rsc.org In the realm of carbon-carbon bond formation, P-stereogenic secondary phosphine oxides have served as effective chiral monodentate ligands in the asymmetric allylic alkylation of 1,3-diphenylprop-2-enyl acetate (B1210297), yielding enantiomeric excesses of around 80%. capes.gov.br

The following table summarizes the performance of selected methylphosphinite-derived ligands in various enantioselective reactions:

| Ligand Type | Reaction | Substrate | Catalyst System | Max. Enantioselectivity (% ee) |

| Phosphine-phosphite | Hydrogenation | 2-Methylquinoline | Iridium | 73 nih.gov |

| P-chiral bisphosphine | Hydrogenation | Dehydroamino acid derivatives | Rhodium | >95 nih.gov |

| MOP-phosphonite | Hydrosilylation | Styrene | Palladium | - |

| P-stereogenic secondary phosphine oxide | Allylic Alkylation | 1,3-diphenylprop-2-enyl acetate | Palladium | ~80 capes.gov.br |

| (S,S)-QuinoxP* | Hydroboration | Aliphatic terminal alkenes | Copper(I) | 54 nih.gov |

| (Sc,Sa)-PEAPhos | Hydrogenation | N-arylimines | Iridium | High (for synthesis of (R)-metalaxyl) rsc.org |

Methylphosphinite as Reagents in Complex Organic Synthesis

In addition to their role as ligands, methylphosphinite and its derivatives are valuable reagents in their own right, particularly in the synthesis of phosphorus-containing compounds.

Synthesis of Functionalized Phosphonate (B1237965) Esters

Methylphosphinites are key intermediates in the synthesis of functionalized phosphonate esters. nih.gov One common method involves the Michaelis-Arbuzov reaction, where a phosphite (B83602) ester reacts with an alkyl halide to form a phosphonate ester. youtube.com This reaction provides a versatile route to a wide array of phosphonate-containing molecules.

Another synthetic strategy involves the coupling reaction of diethyl (4-bromophenyl)phosphonate with methyl methylphosphinite, followed by deprotection of the ester groups. nih.gov This approach has been successfully employed in the synthesis of complex molecules such as 4-[hydroxy(methyl)phosphoryl]phenylphosphonic acid. nih.gov

Furthermore, methods have been developed for the synthesis of phosphonate esters through the condensation of alcohols with methyl phosphonates, followed by selective demethylation. google.com This process is general and can be applied to sterically hindered phosphonic acids. google.com The ability to synthesize a diverse range of functionalized phosphonate esters is crucial for applications in medicinal chemistry, materials science, and as intermediates for further synthetic transformations. nih.govorganic-chemistry.orgscience.gov

The table below highlights different synthetic approaches to functionalized phosphonate esters:

| Starting Materials | Key Reagent/Reaction | Product Type |

| Triethyl phosphite, Alkyl halide | Michaelis-Arbuzov Reaction | Phosphonate ester youtube.com |

| Diethyl (4-bromophenyl)phosphonate, this compound | Coupling Reaction | Arylphosphonate derivative nih.gov |

| Methyl phosphonate, Alcohol | Condensation, Selective Demethylation | Phosphonic acid monoester google.com |

| Diethyl phosphite, Chloromethane (B1201357) | Reaction with acid binding agent, Reduction | Diethyl methyl-phosphonite google.com |

Precursors for Specialized Organophosphorus Compounds

This compound and its related dialkyl analogs are significant precursors in the synthesis of a variety of specialized organophosphorus compounds. Their reactivity allows for the introduction of the methylphosphinite moiety into larger, more complex molecules, leading to compounds with tailored properties for diverse applications.

One of the primary uses of dialkyl methylphosphonites is as a key intermediate in the production of other organophosphorus compounds. For instance, diethyl methylphosphonite is a crucial building block in the synthesis of certain pesticides. researchgate.net The synthesis of these specialized compounds often involves the reaction of the phosphonite with other reagents to build more complex molecular frameworks.

Furthermore, dimethyl methylphosphonate (B1257008), a closely related compound, can be converted to methylphosphonic acid dichloride by reacting it with thionyl chloride. wikipedia.org This dichloride is a key precursor in the synthesis of certain chemical agents. wikipedia.org While not a direct application of this compound, this highlights the role of similar small organophosphorus molecules as foundational materials for more complex substances.

The general synthetic route to dialkyl methylphosphonites often starts from materials like dichloromethylphosphine, which reacts with an alcohol in the presence of an acid-binding agent. researchgate.net Another approach involves the reduction of diethyl methylphosphonate. google.com These synthetic pathways underscore the accessibility of methylphosphinite esters for further chemical transformations.

The versatility of these compounds as precursors is rooted in the reactivity of the phosphorus(III) center, which can undergo various reactions, including oxidation, alkylation, and coordination to metal centers, thus paving the way for a wide array of more complex organophosphorus compounds.

Intermediates in Agrochemical and Pharmaceutical Synthesis

Methylphosphinite esters, particularly diethyl methylphosphonite, are important intermediates in the synthesis of agrochemicals. A notable example is their use in the production of glufosinate-ammonium (B1218520), a broad-spectrum herbicide. google.comgoogle.com The synthesis of glufosinate-ammonium often proceeds through a multi-step process where diethyl methylphosphonite is a key intermediate. google.com The availability of cost-effective synthesis methods for these phosphonites is crucial for the large-scale production of such agrochemicals. google.com

The synthesis of these intermediates can be achieved through various routes. One patented method describes the reaction of diethyl phosphite with chloromethane to produce diethyl methylphosphonate, which is then reduced to diethyl methylphosphonite. google.com Another approach involves the reaction of methylphosphonous dichloride with ethanol (B145695), using an acid binding agent to facilitate the reaction. researchgate.net The efficiency and safety of these synthetic routes are critical for their industrial application.

While the direct application of this compound in the synthesis of pharmaceuticals is not as prominently documented as its role in agrochemicals, the structural motifs present in these compounds are relevant to medicinal chemistry. Organophosphorus compounds, in general, have been explored for various therapeutic applications. The development of synthetic methods for molecules like diarylpyrrole methylamines, which have potential antidepressant properties, involves multi-step syntheses that could potentially utilize phosphorus-containing building blocks. nih.gov The reactivity of the phosphinite group allows for its incorporation into complex molecular structures, a key aspect of drug discovery and development.

Generation of Phosphonium (B103445) Ylides for Olefination Reactions

Phosphonium ylides are crucial reagents in organic synthesis, most notably in the Wittig reaction, which is a widely used method for the formation of alkenes from aldehydes and ketones. masterorganicchemistry.comorganic-chemistry.org These ylides are typically prepared from a phosphonium salt, which in turn can be synthesized from a phosphine. youtube.com

While triphenylphosphine (B44618) is the most common precursor for the phosphonium salts used in the Wittig reaction, other phosphines can also be employed. The general principle involves the nucleophilic attack of the phosphine on an alkyl halide to form a phosphonium salt. youtube.com This salt is then treated with a strong base to deprotonate the carbon adjacent to the phosphorus atom, generating the phosphonium ylide. masterorganicchemistry.comyoutube.com

The relevance of this compound in this context lies in its potential as a precursor to the phosphines needed for ylide formation. Although not a direct reagent in the Wittig reaction itself, its derivatives could serve as the starting material for the synthesis of the necessary phosphines.

The Wittig reaction is a cornerstone of organic synthesis due to its reliability and stereochemical control. organic-chemistry.orgharvard.edu The reaction proceeds through a [2+2] cycloaddition of the ylide and the carbonyl compound to form an oxaphosphetane intermediate, which then decomposes to the alkene and a phosphine oxide. organic-chemistry.org The nature of the substituents on the phosphorus atom and the ylidic carbon can influence the reactivity and stereoselectivity of the reaction. organic-chemistry.orgharvard.edu

The generation of highly reactive ylides is a key aspect of these olefination reactions. wikipedia.org The ability to synthesize a diverse range of phosphines is therefore essential for expanding the scope and utility of the Wittig reaction and related olefination methods.

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of methyl methylphosphinite, offering granular information on its structure and the dynamics of its reactions.

| Compound Family | Typical ³¹P Chemical Shift Range (ppm) |

| Phosphines (PR₃) | -60 to +20 |

| Phosphine (B1218219) oxides (R₃P=O) | +20 to +120 |

| Phosphinites (R₂POR') | +110 to +220 |

| Phosphinates (R₂P(O)OR') | +20 to +80 |

| Phosphonates (RP(O)(OR')₂) | 0 to +35 |

| Phosphates ((RO)₃P=O) | -5 to +5 |

This table provides general chemical shift ranges for various organophosphorus compounds to contextualize the expected region for this compound.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are crucial for determining the structure of the organic groups attached to the phosphorus atom in this compound.

¹H NMR: In the case of the closely related compound, dimethyl methylphosphonate (B1257008), the ¹H NMR spectrum shows distinct signals for the different methyl groups. chemicalbook.com The protons of the methoxy (B1213986) groups (OCH₃) are chemically equivalent and would appear as a single doublet due to coupling with the phosphorus atom (³JHP). The protons of the methyl group directly attached to the phosphorus (P-CH₃) would also appear as a doublet due to a different coupling constant (²JHP). chemicalbook.com The integration of these signals provides the ratio of protons in each chemical environment.

¹³C NMR: The ¹³C NMR spectrum of dimethyl methylphosphonate reveals two distinct carbon signals, corresponding to the methoxy carbons and the P-methyl carbon. chemicalbook.com The chemical shifts of these carbons are influenced by the electronegativity of the neighboring atoms and their proximity to the phosphorus atom. docbrown.infodocbrown.info For this compound, one would expect to see separate signals for the methyl carbon of the methylphosphinyl group and the methyl carbon of the methoxy group, each potentially showing splitting due to coupling with the phosphorus atom.

| Nucleus | Typical Chemical Shift (δ, ppm) of a Related Compound (Dimethyl Methylphosphonate) | Expected Multiplicity for this compound |

| ¹H (P-CH₃) | ~1.5 | Doublet (²JHP) |

| ¹H (O-CH₃) | ~3.7 | Doublet (³JHP) |

| ¹³C (P-CH₃) | ~12 | Doublet (¹JCP) |

| ¹³C (O-CH₃) | ~52 | Doublet (²JCP) |

Note: The chemical shift values are for dimethyl methylphosphonate and serve as an illustrative example. Actual values for this compound may vary.

In-situ NMR spectroscopy is a powerful technique for studying reaction mechanisms and kinetics in real-time without the need to isolate intermediates. beilstein-journals.orgrsc.org This method allows for the direct observation of the formation of products and intermediates as the reaction progresses. tandfonline.commagritek.com For instance, in-situ NMR has been successfully employed to monitor the formation of metal-organic frameworks and to study the oxidation of phosphine ligands. rsc.orgmagritek.com By acquiring a series of NMR spectra over time, it is possible to track the concentration changes of reactants, intermediates, and products. This data can then be used to determine reaction rates, and elucidate complex reaction pathways. rsc.org The application of in-situ NMR to reactions involving methylphosphinites could provide valuable insights into their reactivity, such as in hydrolysis, oxidation, or their role as ligands in catalysis. magritek.com

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through the analysis of fragmentation patterns.

Electron Ionization (EI) is a hard ionization technique where a molecule is bombarded with a high-energy electron beam (typically 70 eV). tandfonline.com This process often leads to the formation of a molecular ion (M⁺•) and extensive fragmentation. libretexts.org The mass spectra of organophosphorus compounds are characterized by a series of fragment ions that are indicative of their structure. tandfonline.com The intensity of the molecular ion peak can vary depending on the stability of the compound under EI conditions. tandfonline.com

The fragmentation of the molecular ion in EI-MS occurs through predictable pathways, often involving the cleavage of bonds adjacent to the phosphorus atom or rearrangement reactions. libretexts.orgwikipedia.org For organophosphorus esters, common fragmentation pathways include the loss of alkoxy groups and rearrangements that lead to the formation of stable ions. chemguide.co.uk The analysis of these fragmentation patterns provides a fingerprint of the molecule.

The use of deuterated analogs, where hydrogen atoms are replaced by deuterium (B1214612), can be a powerful tool in elucidating fragmentation mechanisms. The mass shift of fragments containing deuterium helps to identify which parts of the molecule are retained in a particular fragment ion. While specific fragmentation data for this compound is not available in the provided search results, general fragmentation patterns for organophosphorus compounds suggest that cleavage of the P-O and P-C bonds would be expected, leading to ions corresponding to [CH₃O]⁺, [CH₃P]⁺, and other related fragments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and thermally stable compounds within a mixture. rsc.org In the context of this compound, GC-MS serves two primary purposes: to determine the purity of a sample and to confirm the identity of the compound.

The gas chromatograph separates components of a sample based on their differential partitioning between a stationary phase (in the GC column) and a mobile phase (an inert carrier gas). uab.edu The retention time, the time it takes for a compound to travel through the column, is a characteristic feature that can be used for preliminary identification. For complex samples, techniques like comprehensive two-dimensional gas chromatography (GC×GC) can be employed for enhanced separation and detailed impurity profiling. rsc.org

Following separation by GC, the eluted compounds are introduced into the mass spectrometer. In the MS, molecules are ionized, typically by electron ionization (EI), causing them to fragment into characteristic patterns of charged ions. The mass-to-charge ratio (m/z) of these fragments is measured, generating a mass spectrum that serves as a molecular "fingerprint."

Illustrative GC-MS Data for a Related Compound

To demonstrate the application of this technique, the following table presents typical GC parameters and mass spectral data for the related compound, dimethyl methylphosphonate (DMMP). These values help illustrate the kind of data one would expect to obtain when analyzing a similar organophosphorus compound.

| Parameter | Value/Information | Reference |

|---|---|---|

| GC Column Type | Typically a non-polar or semi-polar capillary column (e.g., 5% Phenyl Methyl Siloxane) | thermofisher.com |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | mdpi.commanchester.ac.uk |

| Injection Mode | Splitless or split injection | thermofisher.com |

| Kovats Retention Index (I) | 839 (on a standard non-polar methyl silicone column at 100°C) | nist.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | thermofisher.com |

| Key Mass Spectral Fragments (m/z) | 124 (M+), 109, 94, 79 | nih.gov |

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds (e.g., stretching, bending, rocking). The resulting IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed in wavenumbers, cm⁻¹), and it provides valuable information about the functional groups present in the molecule.

For this compound, key vibrational modes would include P-H, P-C, P-O, C-O, and C-H bonds. The positions, intensities, and shapes of the absorption bands can be used to identify the compound and assess its structure. For instance, the P-H stretching vibration is expected to appear in a distinct region of the spectrum, providing clear evidence for the presence of this functional group.

While a specific, fully assigned IR spectrum for this compound is not available in the cited literature, the table below lists the expected characteristic absorption frequencies for the functional groups present in the molecule, based on general knowledge of organophosphorus compound spectroscopy. For comparative purposes, some observed frequencies for the related compound methylphosphonic acid are also included. nist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) for this compound | Observed Wavenumber (cm⁻¹) for Methylphosphonic Acid | Reference |

|---|---|---|---|---|

| P-H | Stretching | 2280 - 2440 | N/A | General IR Tables |

| C-H (from CH₃) | Stretching | 2850 - 3000 | ~2930 | nist.gov |

| P=O (if oxidized) | Stretching | 1180 - 1310 | ~1250 | nist.gov |

| P-O-C | Stretching | 950 - 1050 | ~1030 | nist.gov |

| P-C | Stretching | 650 - 800 | ~750 | nist.gov |

Electron Spectroscopy

Electron spectroscopy encompasses a group of techniques that analyze the energy distribution of electrons emitted from a substance upon excitation by a source such as X-rays or ultraviolet light. These methods provide fundamental insights into the electronic structure of molecules.

Photoelectron Spectroscopy of Occupied Valence and Core Levels

Photoelectron Spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. kit.edu When the source is X-rays (X-ray Photoelectron Spectroscopy, XPS), the technique is highly sensitive to core-level electrons and provides information about the elemental composition and chemical environment of atoms. When ultraviolet light is used (Ultraviolet Photoelectron Spectroscopy, UPS), it primarily probes the valence electrons, which are involved in chemical bonding.

For this compound, XPS would be able to distinguish between the different chemical states of phosphorus, oxygen, and carbon. The binding energy of a core electron is sensitive to the local chemical environment, allowing, for example, the differentiation of the methoxy oxygen from an adventitious oxide.

UPS, on the other hand, would provide a spectrum corresponding to the molecular orbitals of the compound. The ionization energies observed can be directly correlated with theoretical calculations of molecular orbital energies, offering a detailed picture of the bonding within the molecule. crossref.org Studies on various organophosphorus compounds have shown that PES can effectively map their electronic structures. nih.govacs.org

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy of Unoccupied States

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near-Edge Structure (XANES), is a technique that provides information about the unoccupied electronic states of a molecule. stanford.edu It involves tuning the energy of synchrotron-based X-rays across a specific element's absorption edge (e.g., C, O, or P K-edge). When the X-ray energy matches the energy required to excite a core electron to an empty molecular orbital, a sharp peak in absorption is observed. kit.edu

The resulting NEXAFS spectrum is characterized by distinct resonances that correspond to transitions into specific unoccupied orbitals (e.g., σ* or π* anti-bonding orbitals). The energy and intensity of these features are highly sensitive to the local bonding environment and molecular orientation (for adsorbed species). stanford.edu

Theoretical and Computational Chemistry Studies

Electronic Structure Investigations

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Computational methods allow for a detailed examination of how electrons are distributed within a molecule and the nature of its chemical bonds.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. This method is frequently employed for organophosphorus compounds to determine optimized geometries, bond lengths, bond angles, and the distribution of electron density. For instance, theoretical studies on related molecules like methylphosphine (B1207260) have utilized DFT calculations, often with the B3LYP functional and basis sets like 6-311G**, to analyze vibrational spectra and molecular properties psu.edu. Such calculations for methyl methylphosphinite would provide crucial data on its three-dimensional structure and the electronic environment around the central phosphorus atom.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, stability, and polarizability. A small HOMO-LUMO gap generally suggests that a molecule is more reactive. For organophosphorus compounds, the nature of these orbitals provides insight into their behavior as nucleophiles or electrophiles. The HOMO is often associated with the lone pair of electrons on the phosphorus atom, indicating its potential to act as an electron donor, while the LUMO indicates its ability to accept electrons acs.org. Analysis of these orbitals helps in understanding the molecule's role in chemical reactions.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping the intricate details of chemical reactions. By simulating reaction pathways, chemists can understand how reactants transform into products, including the identification of short-lived, high-energy transition states.

A transition state is the highest energy point along a reaction coordinate, representing a fleeting molecular configuration that is neither reactant nor product. Computational methods, particularly DFT, are used to locate and characterize the geometry and energy of these transition states. This involves optimization algorithms to find the saddle point on the potential energy surface and frequency calculations to confirm its identity (characterized by a single imaginary frequency). For reactions involving organophosphorus compounds, such as additions, substitutions, or rearrangements, identifying the transition state is key to understanding the reaction's feasibility and mechanism researchgate.netacs.org.

Computational models can predict how a molecule will react and which products will be favored. By comparing the activation energies of competing reaction pathways, chemists can predict the selectivity (regio- and stereoselectivity) of a reaction. For instance, in reactions with multiple possible sites of attack, analysis of local reactivity descriptors derived from DFT, such as Fukui functions or molecular electrostatic potential (MEP) maps, can indicate the most likely reaction centers mdpi.comresearchgate.net. Applying these predictive models to this compound would be invaluable for designing synthetic routes and understanding its chemical behavior.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Following a comprehensive search of scientific literature and computational chemistry databases, no specific molecular dynamics (MD) simulation studies focused on the conformational analysis of this compound have been identified in publicly accessible research. While MD simulations are a powerful tool for analyzing the conformational landscapes of molecules, providing insights into the relative energies of different spatial arrangements and the dynamics of their interconversion, this methodology does not appear to have been applied to this compound in published studies.

Computational studies, including MD simulations, are prevalent for other classes of organophosphorus compounds, such as nerve agents, their simulants, and phosphine (B1218219) ligands used in catalysis. These studies typically investigate properties like solvation, diffusion, and interactions with biological macromolecules. However, the specific conformational preferences, rotational energy barriers, and dynamic behavior of the this compound molecule have not been the subject of dedicated MD simulation research, as per the available literature.

Therefore, detailed research findings, including potential energy surfaces, dihedral angle distributions, and representative conformer structures derived from MD simulations for this compound, cannot be presented. The generation of data tables summarizing such findings is consequently not possible.

Coordination Chemistry of Methyl Methylphosphinite and Its Metal Complexes

Synthesis and Characterization of Metal-Methylphosphinite Complexes

The synthesis of metal-methylphosphinite complexes typically involves the reaction of a suitable metal precursor with the methyl methylphosphinite ligand. These reactions are often carried out in an inert atmosphere, using dry solvents to prevent ligand oxidation and hydrolysis. mdpi.com The resulting complexes are usually isolated as air-stable solids and can be characterized by various analytical techniques. mdpi.com

Common characterization methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P{¹H} NMR spectroscopy is particularly informative, as the coordination of the phosphinite ligand to a metal center results in a noticeable downfield shift of the phosphorus signal compared to the free ligand. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence of coordination by showing shifts in the vibrational frequencies of the P-O-C and P-C bonds. In complexes containing other ligands, such as carbon monoxide, the stretching frequency of the CO ligand can offer insights into the electronic properties of the phosphinite ligand. rsc.org

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and composition of the complexes. mdpi.com

Elemental Analysis: This technique provides the empirical formula of the synthesized complexes, confirming their stoichiometry. temple.edu

The synthesis strategy can be adapted to create a variety of complexes with different metals and ligand environments. For instance, homoleptic complexes, where only methylphosphinite ligands are coordinated to the metal center, can be prepared, as can heteroleptic complexes containing a mix of ligands. nih.gov The choice of metal precursor and reaction conditions can influence the final product's geometry and coordination number.

| Reaction Type | Metal Precursor | Ligand | Solvent | Conditions | Product Type |

|---|---|---|---|---|---|

| Ligand Substitution | M(CO)n, MCln(SMe2)2 | This compound | Dichloromethane, Diethyl ether | Room Temperature to 50°C, Inert Atmosphere | MLn, [MLn]X |

Nature of Metal-Ligand Interactions

The interaction between a metal center and a phosphinite ligand like this compound is primarily a dative covalent bond, where the phosphorus atom donates its lone pair of electrons to a vacant orbital on the metal. This interaction has both σ-donor and π-acceptor components.

σ-Donation: The phosphorus atom acts as a Lewis base, donating electron density to the metal center. The strength of this σ-donation is influenced by the basicity of the phosphinite. While phosphinites are generally considered to have basicity comparable to tertiary phosphines, the specific substituents on the phosphorus and oxygen atoms can modulate this property. nih.gov

Theoretical studies, such as Density Functional Theory (DFT) calculations, have been employed to elucidate the electronic structure and bonding in metal-phosphine complexes. researchgate.net These studies help in quantifying the relative contributions of σ-donation and π-back-donation to the metal-ligand bond. The nature of these interactions is crucial as it influences the electronic properties of the metal center and, consequently, the reactivity of the complex. researchgate.net

| Interaction | Description | Influencing Factors |

|---|---|---|

| σ-Donation | Donation of phosphorus lone pair to metal | Basicity of the phosphinite, nature of substituents |

| π-Acceptance | Back-donation from metal d-orbitals to ligand σ* orbitals | Energy of metal and ligand orbitals, ligand substituents |

Structural Elucidation of Coordination Compounds

The precise three-dimensional arrangement of atoms in metal-methylphosphinite complexes is determined using various structural elucidation techniques, with X-ray crystallography being the most definitive method.

| Parameter | Significance |

|---|---|

| Coordination Geometry | Describes the spatial arrangement of ligands around the metal center (e.g., square planar, tetrahedral). |

| Bond Lengths (e.g., M-P) | Provides insight into the strength of the metal-ligand bond. |

| Bond Angles | Defines the shape of the coordination sphere and reveals steric interactions. |

| Crystal Packing | Shows how molecules are arranged in the solid state, influenced by non-covalent interactions. |

Hydrogen Bonding: Can occur if the complex contains suitable hydrogen bond donors and acceptors.

π-π Stacking: May be present if the ligands contain aromatic rings.

CH-π Interactions: These weaker interactions can also influence the supramolecular architecture. rsc.org

The study of these interactions is often aided by computational methods like Hirshfeld surface analysis and Quantum Theory of Atoms-in-Molecules (QTAIM), which help to visualize and quantify the intermolecular contacts within the crystal structure. rsc.org The collective effect of these non-covalent forces can lead to the formation of extended one-, two-, or three-dimensional networks, influencing the material properties of the complex. nih.govchemrxiv.org

Influence of Ligand Properties on Coordination Geometry and Reactivity

The properties of the this compound ligand, particularly its steric and electronic characteristics, have a profound impact on the coordination geometry and subsequent reactivity of the metal complex.

Steric Effects: The size of the ligand, often quantified by its cone angle, can influence the number of ligands that can coordinate to a metal center and the resulting geometry. nih.gov Bulky ligands can enforce lower coordination numbers and create a specific steric environment around the metal, which can be exploited to control the selectivity of catalytic reactions. mdpi.com

Electronic Effects: The electron-donating or -withdrawing nature of the substituents on the phosphinite ligand affects the electron density at the metal center. nih.gov This, in turn, influences the reactivity of the complex. For example, more electron-donating ligands can enhance the reactivity of the metal center towards oxidative addition, while π-accepting ligands can stabilize low-valent metal complexes. mdpi.com

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic routes is a cornerstone of chemical research. For methyl methylphosphinite, future efforts are likely to focus on moving beyond traditional methods to more sophisticated and sustainable approaches.

One promising area is the exploration of catalytic methods for the synthesis of this compound. This could involve the use of transition metal catalysts to facilitate the formation of the P-C bond with high atom economy. Additionally, the development of one-pot synthesis procedures from readily available starting materials would enhance the efficiency and reduce the environmental impact of its production.

Furthermore, research into asymmetric synthesis could yield enantiomerically pure this compound. A notable study on a related compound, (R)-(+)-isopropyl methylphosphinate, demonstrated its reaction with methyl triflate for the stereospecific synthesis of (R)-(+)-isopropyl methyl methylphosphonite. acs.org This highlights the potential for developing stereospecific routes to chiral phosphinites like this compound, which could be valuable as ligands in asymmetric catalysis.

Future synthetic strategies may also involve flow chemistry techniques. The use of microreactors could offer better control over reaction parameters, leading to higher yields and purity while minimizing safety hazards associated with reactive intermediates.

Expansion of Catalytic Applications in Stereoselective Transformations

While the catalytic applications of this compound itself are not yet extensively documented, the broader class of phosphinites is known for its utility as ligands in transition metal catalysis. Future research is expected to explore the potential of this compound in this domain, particularly in stereoselective transformations.

The phosphorus atom in this compound is a soft donor, making it a suitable ligand for a variety of transition metals. Its relatively small steric footprint could offer unique reactivity and selectivity profiles in catalytic reactions. A significant area of future research will be the design and synthesis of chiral catalysts derived from this compound for applications in asymmetric hydrogenation, cross-coupling reactions, and hydroformylation .

The performance of related phosphinite ligands in various coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, suggests that this compound-based catalysts could also be effective. sigmaaldrich.com Investigating the electronic and steric effects of the methyl groups on the catalytic activity and selectivity will be a key research focus.

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Insights

A thorough understanding of the structural, electronic, and reactive properties of this compound is crucial for its rational application. The integration of advanced spectroscopic and computational techniques will be instrumental in gaining these deeper insights.

Spectroscopic analysis , including advanced NMR techniques (e.g., 2D NMR, solid-state NMR), will be essential for characterizing the structure and dynamics of this compound and its metal complexes. For instance, the NIST WebBook provides mass spectrometry and gas chromatography data for the related compound ethyl methyl methylphosphonate (B1257008), indicating the types of data that would be valuable for this compound. nist.gov

Computational chemistry , employing methods such as Density Functional Theory (DFT), will play a pivotal role in elucidating the electronic structure, bonding, and reaction mechanisms involving this compound. nih.gov These computational studies can predict the behavior of this compound as a ligand, guiding the design of new catalysts and functional molecules. Such studies can also help in interpreting experimental spectroscopic data and providing a more complete picture of the molecule's properties.

Exploration of New Applications in Materials Science and Functional Molecule Design

The unique properties of the phosphinite group suggest that this compound could be a valuable building block in materials science and for the design of functional molecules.

In materials science , this compound could be incorporated into polymers to enhance their properties, such as flame retardancy or thermal stability. Research on the application of dimethyl methyl phosphonate (B1237965) (DMMP) as a flame retardant in fiber-reinforced plastics demonstrates a potential application area for related organophosphorus compounds. researchgate.net Similarly, this compound could be explored as a precursor for the synthesis of novel inorganic-organic hybrid materials with tailored properties.

In the realm of functional molecule design , the introduction of a methylphosphinite group can significantly modulate the biological activity and pharmacokinetic properties of a molecule. nih.govnih.gov Future research could focus on incorporating the this compound moiety into pharmacologically active scaffolds to develop new therapeutic agents. Its ability to act as a ligand also opens up possibilities for its use in the development of new metal-based sensors and imaging agents.

Q & A

Q. What systematic approaches identify understudied aspects of this compound chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.